Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Lipophilicity Drug Design ADME

This 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative features a unique N(1)-(2-ethylbutyl) substituent, a branched lipophilic anchor not disclosed in current PDK1/AurA or PDE3 patent filings. Its sub-250 Da fragment profile and free C(3)-carboxylic acid enable rapid amide library synthesis for SAR exploration, potentially leading to novel composition-of-matter claims. Ideal for fragment-based drug discovery programs targeting PDE3, PDK1/AurA kinases, or ion channels, where the 2-ethylbutyl group's unique steric and lipophilic profile offers a critical advantage over common N-benzyl or N-methyl analogs.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1556305-36-2
Cat. No. B1473907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS1556305-36-2
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC(CC)CN1C=CC=C(C1=O)C(=O)O
InChIInChI=1S/C12H17NO3/c1-3-9(4-2)8-13-7-5-6-10(11(13)14)12(15)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16)
InChIKeyDBERWQCAOLJJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1556305-36-2): Core Scaffold and Procurement-Relevant Identity


1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1556305-36-2) is an N(1)-alkyl-substituted 2-pyridone-3-carboxylic acid derivative with molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold class, a versatile heterocyclic platform recognized for generating biologically active ligands targeting enzymes such as PDE3 [1], PDK1/AurA kinases [2], and ion channels [3]. The N(1)-(2-ethylbutyl) substituent represents a branched, medium-length alkyl chain that introduces a unique lipophilic and steric profile compared to more common N-benzyl, N-phenyl, or short-chain N-alkyl analogs within this chemical series.

Why N(1)-Substitution Dictates Functional Selectivity: The Case Against Generic 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Interchange


In the 2-oxo-1,2-dihydropyridine-3-carboxylic acid series, the identity of the N(1)-substituent is not a passive structural feature—it is a dominant driver of both physicochemical properties and target engagement profiles. Replacement of a branched 2-ethylbutyl group with a simple methyl, butyl, benzyl, or fluorobenzyl substituent alters predicted logP by 0.5–2.0 log units and can invert biological selectivity between PDE3 inhibition, PDK1/AurA dual inhibition, or potassium channel modulation [1]. This scaffold's chemical space has produced PDE3 inhibitors with sub-micromolar IC50 values that outperform the clinical reference milrinone [2], as well as dual PDK1/AurA inhibitors disclosed in recent patent filings [3]. Therefore, interchanging N(1)-substituted analogs without experimental validation risks shifting both the potency and the target selectivity profile, making generic substitution scientifically unsound for procurement decisions in drug discovery campaigns.

Quantitative Differentiation Evidence: 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Versus Closest N(1)-Substituted Analogs


Predicted Lipophilicity (clogP) Drives Membrane Permeability Differentiation Versus N-Benzyl and N-Phenyl Analogs

The predicted partition coefficient (clogP) for 1-(2-ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is estimated to fall in the range of 1.5–2.5, based on the additive contribution of the 2-ethylbutyl fragment to the core scaffold clogP of approximately 0.4 (as measured for 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, XlogP = 0.4) [1]. This places the compound at an intermediate lipophilicity that is higher than the polar 1-(2-methoxyethyl) analog (logP = 2.1 as reported for N-methoxyethyl derivative) but lower than the highly lipophilic 1-(3,4-difluorobenzyl) analog (logP = 1.87) , though the 2-ethylbutyl branched alkyl chain is expected to confer superior membrane permeability relative to the N-benzyl series due to reduced aromatic ring-mediated protein binding.

Lipophilicity Drug Design ADME

Molecular Weight Advantage for Fragment-Based Screening Relative to Heavier N-Benzyl and N-Difluorobenzyl Congeners

With a molecular weight of 223.27 g/mol, 1-(2-ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid occupies a favorable fragment-like chemical space below the typical 250 Da threshold for fragment-based screening libraries . This represents a meaningful weight advantage over common comparator analogs: the N-(4-methylbenzyl) analog (C14H13NO3, MW 243.26) and the N-(3,4-difluorobenzyl) analog (C13H9F2NO3, MW 265.21) are 9–19% heavier. The 2-ethylbutyl substituent provides substantial hydrophobic character without the mass penalty of aromatic ring systems, potentially offering improved ligand efficiency metrics.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Rotatable Bond Count as a Conformational Flexibility Differentiator Versus Rigid N-Benzyl and N-Phenyl Analogs

The 2-ethylbutyl substituent introduces 5 rotatable bonds at the N(1)-position, compared to only 2–3 rotatable bonds for common N-benzyl analogs and 0–1 for N-phenyl analogs within the 2-oxo-1,2-dihydropyridine-3-carboxylic acid series [1]. This increased conformational flexibility can be either advantageous (enabling induced-fit binding to shallow or adaptable binding pockets) or detrimental (imposing a higher entropic penalty upon binding), depending on the target. For targets such as PDE3 where the related 2-oxo-1,2-dihydropyridine-3-carbonitrile DF492 achieved an IC50 of 409.5 nM compared to milrinone's 703.1 nM [2], the conformational profile of the N(1)-substituent is a critical determinant of potency that cannot be assumed to be equivalent across analogs.

Conformational Analysis Entropic Penalty Drug Design

Absence of Aromatic N(1)-Substituent Reduces CYP450-Mediated Metabolism Risk Relative to N-Benzyl Series

The fully aliphatic 2-ethylbutyl substituent at N(1) structurally eliminates the potential for cytochrome P450-mediated aromatic hydroxylation and arene oxide formation, which are well-characterized metabolic liabilities for N-benzyl-substituted analogs in the dihydropyridine and pyridone carboxylic acid classes [1]. N-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, such as the 4-methylbenzyl analog (CAS 66158-16-5), contain a benzylic position susceptible to CYP450 oxidation, which can generate reactive metabolites. The 2-ethylbutyl group, by contrast, presents only aliphatic C–H bonds with higher bond dissociation energies, predicting greater metabolic stability .

Metabolic Stability CYP450 Drug Metabolism

Carboxylic Acid at C(3) Enables Amide/Carboxamide Derivatization for Target-Focused Library Synthesis, Differentiated from Ester Prodrugs

The free carboxylic acid at the C(3) position of 1-(2-ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides a direct synthetic handle for amide coupling to generate diverse carboxamide libraries—a strategy explicitly exploited in the patent literature for this scaffold class to produce dual PDK1/AurA inhibitors [1]. This contrasts with ester analogs (e.g., methyl or ethyl esters at C(3)), which require an additional hydrolysis step before further derivatization. The carboxamide derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are the biologically active species in recent patent filings (EP3468556A1) [2], positioning the free acid as the more versatile procurement choice for medicinal chemistry campaigns compared to pre-esterified analogs.

Medicinal Chemistry Library Synthesis Carboxamide

Absence of Published Biological Activity Data Necessitates Direct Experimental Profiling: A Critical Procurement Consideration

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed revealed no published biochemical IC50, Ki, EC50, or cell-based activity data for 1-(2-ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1556305-36-2) as of the search date [1]. This compound lacks quantitative pharmacological annotation in public databases, in marked contrast to structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives for which PDE3 IC50 values have been determined (e.g., DF492: IC50 = 409.5 nM) [2]. The absence of public activity data should not be interpreted as lack of activity; rather, it represents an opportunity for novel target discovery and a critical consideration for procurement risk assessment.

Data Gap Analysis Experimental Validation Procurement Risk

Procurement-Aligned Application Scenarios for 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1556305-36-2)


Fragment-Based Screening Libraries for PDE3 and Kinase Drug Discovery

With a molecular weight of 223.27 g/mol—below the 250 Da fragment threshold—and a free carboxylic acid amenable to rapid amide library synthesis, this compound is ideally suited as a fragment hit for PDE3 inhibitor programs building on the established activity of the 2-oxo-1,2-dihydropyridine-3-carbonitrile series (DF492 IC50 = 409.5 nM vs milrinone IC50 = 703.1 nM) [1]. The 2-ethylbutyl substituent provides a lipophilic anchor (estimated clogP 1.5–2.5) that can be elaborated via structure-based design to improve potency while maintaining fragment-like physicochemical properties.

PDK1/AurA Dual Inhibitor Lead Generation via Carboxamide Library Synthesis

Recent patents (EP3468556A1, WO2017211900A1) explicitly claim 2-oxo-1,2-dihydropyridine-3-carboxamides as dual PDK1/AurA inhibitors for oncology applications, particularly glioblastoma [2]. The free C(3)-carboxylic acid of this compound enables direct parallel synthesis of diverse carboxamide libraries without a preliminary ester hydrolysis step, accelerating SAR exploration around the N(1)-(2-ethylbutyl) substituent—a structural feature not disclosed in the existing patent filings, potentially enabling novel composition-of-matter claims.

Ion Channel Modulator Screening with Differentiated N(1)-Alkyl Pharmacophore

Dihydropyridine and 2-oxo-1,2-dihydropyridine derivatives have well-documented activity at voltage-gated calcium and potassium channels [3]. The fully aliphatic 2-ethylbutyl N(1)-substituent differentiates this compound from classical dihydropyridine calcium channel blockers (which typically bear N(1)-H, N(1)-methyl, or N(1)-benzyl substituents) and may confer selectivity for specific ion channel subtypes. The absence of aromatic rings in the N(1)-substituent also eliminates CYP450-mediated aromatic oxidation liabilities observed with N-benzyl analogs.

Chemical Probe Development for Epoxide Hydrolase or hERG Channel Studies

BindingDB entries for structurally related N(1)-substituted dihydropyridine-3-carboxylic acid derivatives report hERG channel inhibition (IC50 values in the 36–290 nM range for close analogs in US8815951 and US9018211) [4] and epoxide hydrolase inhibition (IC50 = 50–290 nM) [5]. These data support the use of this compound as a starting point for developing selective chemical probes. However, because this specific N(1)-(2-ethylbutyl) analog has no published activity data, procurement should include budget allocation for comprehensive in vitro profiling against these and related targets.

Quote Request

Request a Quote for 1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.